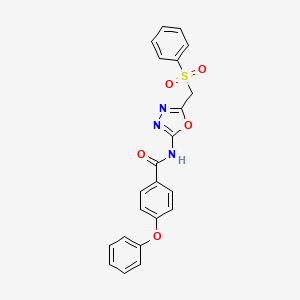

4-phenoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-phenoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-phenoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, therapeutic applications, and metabolic pathways.

Chemical Structure and Properties

The compound features a complex structure that includes a phenoxy group and a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

1. Anticancer Activity

Studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results in inhibiting the growth of various cancer cell lines. A study highlighted that related compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is critical in cancer proliferation pathways .

| Compound | IC50 (μM) | Target |

|---|---|---|

| I-8 | 25.72 ± 3.95 | RET Kinase |

| This compound | TBD | TBD |

2. Inhibition of Carbonic Anhydrase

Research has identified 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide as a selective type II carbonic anhydrase inhibitor. This inhibition can lead to decreased intraocular pressure, making it a potential treatment for glaucoma . The study involved administering the compound to animal models and analyzing metabolites through HPLC-MS/MS techniques.

3. Anti-inflammatory Properties

Compounds similar to this compound have exhibited anti-inflammatory effects by modulating inflammatory pathways. The presence of the phenylsulfonyl group may enhance these properties by facilitating interactions with biological targets involved in inflammation .

Metabolic Pathways

Understanding the metabolism of this compound is essential for assessing its pharmacokinetics and potential toxicity. Research indicates that biotransformation leads to several metabolites:

| Metabolite | Structure | Detection Method |

|---|---|---|

| N-hydroxy derivative | Confirmed via NMR | HPLC-MS/MS |

| Hydroxymethyl derivative | Confirmed via mass spectrometry | HPLC-MS/MS |

The identification of these metabolites provides insights into the compound's bioavailability and systemic exposure after administration.

Case Studies

- Glaucoma Treatment : In a controlled study involving Wistar rats and Chinchilla rabbits, the administration of a related oxadiazole compound showed significant reductions in intraocular pressure compared to controls . This suggests potential therapeutic applications in treating glaucoma.

- Cancer Cell Line Studies : Compounds derived from oxadiazoles were tested against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction . These findings support further investigation into their use as anticancer agents.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds with oxadiazole structures exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Anticancer Potential

The anticancer activity of 4-phenoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated through various in vitro assays. Compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cell lines by triggering cellular stress responses and inhibiting proliferation pathways. For example, related oxadiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against human colorectal carcinoma cell lines .

Anti-Diabetic Activity

Recent studies have also explored the anti-diabetic properties of oxadiazole derivatives. Compounds similar to this compound have demonstrated the ability to lower blood glucose levels in diabetic models. The mechanism may involve enhancement of insulin sensitivity or inhibition of glucose absorption in the intestines .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The formation of the oxadiazole ring is crucial and can be achieved through cyclization reactions involving hydrazones or carboxylic acid derivatives.

Structure Activity Relationship (SAR) studies indicate that modifications on the phenoxy and sulfonyl groups can significantly influence the biological activity of the compound. For example:

- Substitution on the phenoxy group may enhance lipophilicity and cellular uptake.

- Variations in the sulfonyl moiety can affect binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that specific substitutions led to enhanced antimicrobial potency (MIC values as low as 1.27 µM) .

- Anticancer Activity : Another investigation assessed a library of oxadiazoles against HCT116 colorectal cancer cells, identifying several compounds with IC50 values below 5 µM, indicating strong potential for further development as anticancer agents .

- Anti-Diabetic Effects : In vivo studies using Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced glucose levels, suggesting a promising avenue for diabetes treatment research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-phenoxy-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives?

The synthesis typically involves multi-step reactions:

- Esterification : Reacting aromatic acids (e.g., 4-phenoxybenzoic acid) with methanol and sulfuric acid to form methyl esters.

- Hydrazination : Converting esters to hydrazides using hydrazine hydrate.

- Oxadiazole Formation : Cyclizing hydrazides with cyanogen bromide or carbon disulfide to form 1,3,4-oxadiazole intermediates.

- Coupling : Reacting the oxadiazole-amine with acyl chlorides (e.g., phenylsulfonylmethyl-substituted benzoyl chloride) in the presence of a base (e.g., NaH in THF). Key intermediates are characterized via 1H/13C NMR and mass spectrometry .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Spectroscopy : 1H/13C NMR to verify functional groups and regiochemistry.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is standard for biological testing).

- Elemental Analysis : Validates empirical formula. These methods ensure structural fidelity and reproducibility in synthetic batches .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) to determine IC50.

- Enzyme Inhibition : Fluorometric assays targeting enzymes like alkaline phosphatase or carbonic anhydrase II.

- In Vivo Models : C. elegans survival assays for preliminary toxicity and efficacy .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 4-phenoxy derivatives with varying substituents on the oxadiazole ring?

- Reagent Optimization : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and increases yield for cyclization steps.

- Protecting Groups : Temporarily shield reactive sites (e.g., sulfonyl groups) during coupling .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for antimicrobial efficacy in oxadiazole-based compounds?

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups on the benzamide or oxadiazole rings.

- Bioisosteric Replacement : Swap phenylsulfonyl with thiophene or furan to modulate lipophilicity.

- Quantitative SAR (QSAR) : Use computational models to correlate logP, polar surface area, and MIC values. For example, fluorinated substituents enhance membrane penetration, improving antifungal activity .

Q. What computational approaches are utilized to predict the binding affinity of this compound with enzymes like human carbonic anhydrase II (hCA II)?

- Molecular Docking : Software (AutoDock Vina, Glide) predicts binding poses and hydrogen bonds (e.g., oxadiazole N interacting with His265 in hCA II).

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies (ΔG). These methods prioritize derivatives for synthesis and in vitro validation .

Q. How can contradictory data regarding in vitro vs. in vivo activity be systematically addressed in preclinical studies?

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding.

- Bioavailability Studies : Use rodent models to compare oral vs. intravenous administration.

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites influencing efficacy. For instance, poor in vivo activity may stem from rapid glucuronidation, requiring prodrug strategies .

Q. What strategies are effective in enhancing the metabolic stability of sulfonyl-containing oxadiazole derivatives for drug development?

- Isosteric Replacement : Replace labile sulfonyl groups with sulfonamides or sulfonic esters.

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots.

- Deuterium Labeling : Stabilize C-H bonds prone to oxidation. Microsomal assays (e.g., CYP450 inhibition) guide structural modifications to improve half-life .

特性

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c26-21(16-11-13-18(14-12-16)29-17-7-3-1-4-8-17)23-22-25-24-20(30-22)15-31(27,28)19-9-5-2-6-10-19/h1-14H,15H2,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEZGDJLQLKHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。